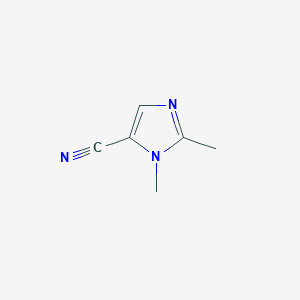

1,2-dimethyl-1H-imidazole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-8-4-6(3-7)9(5)2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYOZRGHMNWTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172813 | |

| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19225-94-6 | |

| Record name | 1,2-Dimethyl-1H-imidazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19225-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Dimethyl 1h Imidazole 5 Carbonitrile and Its Derivatives

Established Synthetic Pathways to 1,2-Dimethyl-1H-imidazole-5-carbonitrile and Related Isomers

Established methods for the synthesis of the this compound framework and its isomers primarily rely on classical ring-forming reactions, including nucleophilic additions and cyclization strategies. These pathways often utilize readily available starting materials to construct the imidazole (B134444) core with the desired substitution pattern.

Nucleophilic Addition Approaches to Imidazole Carbonitriles

Nucleophilic addition reactions are fundamental to the formation of the imidazole ring. In the context of imidazole carbonitriles, these approaches often involve the addition of a nucleophile to a cyano-containing electrophile or the addition of a cyanide equivalent to an imine or related species. A key precursor in many syntheses of cyano-substituted imidazoles is diaminomaleonitrile (DAMN), which serves as a versatile building block. researchgate.netnih.gov

The synthesis of amino imidazole carbonitrile derivatives, which are precursors to the target molecule, can be achieved through multicomponent reactions. For instance, the condensation of aminomalononitrile p-toluenesulfonate salt (AMNS), an α-amino acid, and trimethyl orthoacetate can yield amino imidazole carbonitrile derivatives. The reaction proceeds through an imino-ether intermediate followed by the nucleophilic addition of the amino acid residue to close the imidazole ring. nih.gov To achieve the 1,2-dimethyl substitution pattern, one could envision a similar strategy where methylamine is used as the amine source and a precursor providing the 2-methyl group is employed.

The general mechanism involves the nucleophilic attack of an amine onto a carbonyl or imine, followed by intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring. The introduction of the nitrile group at the C-5 position is often dictated by the use of nitrile-containing starting materials like DAMN. nih.gov

Cyclization Reactions in Imidazole-Carbonitrile Framework Formation

Cyclization reactions are the cornerstone of imidazole synthesis, involving the formation of the five-membered ring from various acyclic precursors. These reactions can be designed as multi-component or one-pot protocols, enhancing synthetic efficiency.

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of highly substituted imidazoles in a single step from three or more starting materials. nih.gov This strategy is particularly valuable for creating libraries of compounds for drug discovery. For the synthesis of polysubstituted imidazole carbonitriles, MCRs inspired by prebiotic chemistry have been developed. For example, a microwave-assisted reaction involving aminomalononitrile can produce amino imidazole carbonitrile derivatives. nih.gov

A plausible MCR strategy for this compound could involve the condensation of a precursor for the C4-C5-CN fragment (like a derivative of diaminomaleonitrile), an aldehyde (such as acetaldehyde to introduce the C2-methyl group), and methylamine (to provide the N1-methyl group) in the presence of a suitable catalyst. Various catalysts, including zeolites, ionic liquids, and metal salts, have been reported to promote such cyclo-condensation reactions. nih.gov

The following table illustrates representative examples of MCRs for the synthesis of substituted imidazoles, which could be adapted for the target compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) |

| Benzaldehyde | Benzil | NH4OAc | Cr2O3 nanoparticles | 2,4,5-Triphenyl-1H-imidazole | High |

| Aromatic Aldehydes | 1,2-Diketone | Ammonium (B1175870) Acetate | CoFe2O4@SiO2@(–CH2)3OWO3H NPs | 2,4,5-Trisubstituted imidazoles | High |

| Aldehyde | Benzil | Aromatic Amine | Ammonium Acetate | 1,2,4,5-Tetrasubstituted imidazoles | Good |

This table presents generalized examples from the literature that could be conceptually applied to the synthesis of the target compound. nih.govrsc.org

One-pot syntheses, closely related to MCRs, involve the sequential addition of reagents to a single reaction vessel, avoiding the isolation of intermediates. This approach enhances operational simplicity and reduces waste. One-pot procedures for imidazole synthesis often involve the in-situ generation of an intermediate which then undergoes cyclization. asianpubs.org

For the synthesis of dicyano imidazoles, a one-pot oxidative cyclocondensation of an aldehyde with diaminomaleonitrile (DAMN) promoted by ceric ammonium nitrate (B79036) (CAN)/HNO3 has been reported. This method provides a direct route to 2-aryl-4,5-dicyanoimidazoles. To adapt this for this compound, one might consider a reaction between a suitable N-methylated amino-nitrile precursor, acetaldehyde, and an oxidizing agent in a one-pot fashion.

Solvent-free, one-pot methods have also been developed for the synthesis of imidazole derivatives, often utilizing microwave irradiation to accelerate the reaction. nih.govasianpubs.org A mixture of an aldehyde, a 1,2-dicarbonyl compound, and an ammonium source can be heated under solvent-free conditions to yield polysubstituted imidazoles. asianpubs.org

Advanced Synthetic Approaches to Substituted Imidazole Carbonitriles

Advanced synthetic methods focus on the late-stage functionalization of a pre-formed imidazole ring, allowing for the introduction of various substituents with high precision. Transition metal-catalyzed cross-coupling reactions are a prominent example of such strategies.

Transition Metal-Catalyzed Cross-Coupling Reactions for Imidazole Functionalization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of substituted imidazoles, these methods can be used to introduce aryl, vinyl, or other groups onto the imidazole core.

A particularly relevant approach for the synthesis of derivatives of the target compound is the Suzuki-Miyaura cross-coupling reaction. An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of unprotected haloimidazoles with arylboronic acids has been reported. researchgate.net This methodology allows for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields. For instance, 5-bromo-1,2-dimethyl-1H-imidazole can be coupled with various aryl boronic acids in the presence of a palladium catalyst, such as palladium acetate, to furnish 5-aryl-1,2-dimethyl-1H-imidazole derivatives.

The following table summarizes the results of a Suzuki coupling reaction between 5-bromo-1,2-dimethyl-1H-imidazole and various aryl boronic acids, which demonstrates the utility of this method for functionalizing the C5 position.

| Aryl Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | 1,2-Dimethyl-5-phenyl-1H-imidazole | 93 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1,2-dimethyl-1H-imidazole | 92 |

| 4-Nitrophenylboronic acid | 1,2-Dimethyl-5-(4-nitrophenyl)-1H-imidazole | 89 |

| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazole | 88 |

| 4-Methylphenylboronic acid | 1,2-Dimethyl-5-(p-tolyl)-1H-imidazole | 90 |

Data adapted from a study on the Suzuki coupling of 5-bromo-1,2-dimethyl-1H-imidazole.

Furthermore, palladium-catalyzed cyanation reactions of aryl halides are a well-established method for the introduction of a nitrile group. nih.govrsc.org A plausible route to this compound could involve the palladium-catalyzed cyanation of 5-bromo- or 5-iodo-1,2-dimethyl-1H-imidazole using a cyanide source such as zinc cyanide or potassium ferrocyanide. nih.govorganic-chemistry.org These reactions often employ a palladium catalyst in combination with a suitable ligand. researchgate.net

Transition Metal-Free Synthetic Methodologies for Imidazole Formation

While transition metals are powerful catalysts, their removal from final products, especially in pharmaceutical applications, can be challenging and costly. This has driven the development of transition metal-free synthetic routes for imidazole derivatives. rsc.org These methods often rely on multicomponent reactions promoted by acids or bases. acs.orgarabjchem.org

One such approach involves the base-mediated deaminative coupling of benzylamines and nitriles, which produces 2,4,5-trisubstituted imidazoles in a single step with the liberation of ammonia. rsc.orgelsevierpure.com This strategy offers a practical and straightforward route to valuable imidazole derivatives from readily available starting materials. rsc.org Another metal-free method utilizes pivalic acid to promote a one-pot, three-component condensation to form the imidazole core with high structural diversity and excellent yields. acs.orgarabjchem.org These methodologies align with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. arabjchem.org

Accelerated Reaction Techniques in Imidazole-Carbonitrile Synthesis

To improve the efficiency and environmental footprint of chemical syntheses, researchers have increasingly turned to accelerated reaction techniques that reduce reaction times and energy consumption.

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating. niscpr.res.in This technique has been successfully applied to various stages of imidazole synthesis, including the formation of the imidazole ring itself and subsequent functionalization via cross-coupling reactions. fao.orgnih.govnih.gov

For instance, the Suzuki-Miyaura coupling of halo-imidazoles with boronic acids is frequently performed under microwave irradiation, significantly reducing reaction times from hours to minutes. researchgate.netsci-hub.se Similarly, one-pot, multicomponent reactions to form polysubstituted imidazoles can be efficiently conducted in water under microwave conditions, offering a green and rapid synthetic route. nih.gov The synthesis of amino imidazole carbonitrile derivatives has also been achieved through microwave-assisted multicomponent reactions. researchgate.net

Sonochemistry, the application of ultrasonic irradiation to chemical reactions, offers another green and efficient synthetic approach. researchgate.netnih.gov The phenomenon of acoustic cavitation enhances reaction rates and improves yields, often under milder conditions than conventional methods. mdpi.comdntb.gov.ua The synthesis of various imidazole-based compounds has been shown to benefit from ultrasound assistance, providing a new strategy for preparing these important heterocycles. researchgate.netmdpi.com

Ultrasound can be used in multicomponent reactions to afford 1,2,4,5-tetrasubstituted imidazoles in high yields and with shorter reaction times compared to traditional stirring. mdpi.com The N-alkylation of the imidazole nucleus is another transformation that benefits significantly from ultrasonic irradiation, with reaction times decreasing from days to hours. nih.gov This technique represents an environmentally friendly method by reducing energy consumption and reaction times. nih.gov

Electron Transfer Reactions for High Functionalization of Imidazole Systems (e.g., TDAE methodology)

For the synthesis of highly functionalized and complex imidazole derivatives, specialized methods are required. One such powerful technique involves electron transfer reactions utilizing reagents like tetrakis(dimethylamino)ethylene (B1198057) (TDAE). mdpi.comnih.gov

TDAE is a strong reducing agent that can generate a carbanion from certain halogenated derivatives under mild conditions through two sequential single-electron transfers. mdpi.com This methodology has been applied to the functionalization of 5-nitro-1H-imidazole derivatives. Specifically, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole can be reacted with various aromatic aldehydes and α-keto-esters in the presence of TDAE. mdpi.comnih.gov The TDAE generates a carbanion which then attacks the electrophilic carbonyl compound, leading to the formation of highly substituted alcohol derivatives in moderate to good yields. mdpi.com This approach enables the introduction of complex functional groups that might be difficult to achieve through other methods. nih.gov

Table 3: Yields from TDAE-Mediated Reaction of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with Carbonyl Compounds

| Carbonyl Compound | Product | Yield (%) |

|---|---|---|

| p-Nitrobenzaldehyde | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-nitrophenyl)ethanol | 78 |

| o-Bromobenzaldehyde | 1-(2-bromophenyl)-2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]ethanol | 72 |

| p-Cyanobenzaldehyde | 4-{(2-hydroxy-2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl])ethyl}benzonitrile | 75 |

| p-Chlorobenzaldehyde | 1-(4-chlorophenyl)-2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]ethanol | 32 |

| Ethyl glyoxylate | Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxypropanoate | 64 |

Data sourced from Molecules 2011, 16(8), 6883-6993. mdpi.com This table is interactive and can be sorted by column.

Regioselective Synthesis of this compound Derivatives

The regioselective synthesis of derivatives of this compound can be approached through several methodologies, primarily focusing on the controlled introduction of substituents onto a pre-formed imidazole core or by constructing the ring from acyclic precursors in a manner that dictates the final substitution pattern.

A common strategy involves the N-alkylation of a pre-existing 2-methyl-1H-imidazole-5-carbonitrile. The regioselectivity of this alkylation is crucial, as the imidazole ring possesses two nitrogen atoms that can potentially be alkylated. The outcome of the N-alkylation is influenced by factors such as the nature of the alkylating agent, the solvent, the base used, and the electronic and steric properties of the substituents already on the imidazole ring. For instance, in the alkylation of 2-methyl-5-nitroimidazole, a related compound, regioselectivity in favor of N-1 or N-3 alkylation can be controlled by the reaction conditions. The use of different bases and solvents can direct the alkylation to the desired nitrogen. Specifically, for 2-methyl-5-nitro-1H-imidazole, alkylation can be directed to the N1 position under certain conditions . This principle can be extended to the synthesis of this compound from 2-methyl-1H-imidazole-5-carbonitrile.

Another powerful approach to regioselective imidazole synthesis involves the cyclocondensation of acyclic precursors. Diaminomaleonitrile (DAMN) is a versatile and widely used precursor for the synthesis of imidazoles bearing cyano groups researchgate.netacs.org. A plausible route to a 1,2-disubstituted-5-cyanoimidazole derivative involves the reaction of DAMN-based imines with aldehydes. The regioselectivity of the cyclization can be influenced by substituents on the reactants. For example, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides from 2-hydroxybenzylidene imines and aromatic aldehydes proceeds with high regioselectivity, where the 2-hydroxyaryl group directs the cyclization pathway acs.org. While this example leads to a more complex product, the underlying principle of using directing groups to control regioselectivity is broadly applicable.

The table below summarizes various substituted imidazole derivatives synthesized through regioselective methods, highlighting the diversity of achievable substitution patterns.

| Starting Materials | Reagents and Conditions | Product | Regioselectivity |

| 2-Methyl-5-nitro-1H-imidazole | Alkylating agent, K2CO3, Acetonitrile (B52724), 60°C | 1-Alkyl-2-methyl-5-nitro-1H-imidazole | N1-alkylation favored |

| 4-Nitro-1H-imidazole | Alkylating agent, K2CO3, Acetonitrile, 60°C | 1-Alkyl-4-nitro-1H-imidazole | N1-alkylation favored |

| 2-Hydroxybenzylidene imines, Aromatic aldehydes | Triethylamine, Ethanol, Room Temperature | 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | High regioselectivity guided by the 2-hydroxyaryl group |

| Diaminomaleonitrile (DAMN), Aromatic aldehydes | Ceric Ammonium Nitrate (CAN)/Nitric Acid (NA), Acetonitrile, 70°C | 2-Aryl-4,5-dicyanoimidazole | Oxidative cyclocondensation |

Mechanistic Investigations of this compound Synthesis and Related Reactions

The mechanisms governing the synthesis of this compound and its derivatives are centered on the principles of nucleophilic attack, cyclization, and aromatization, with regioselectivity being a key mechanistic question.

In the case of N-alkylation of a 2-methyl-1H-imidazole-5-carbonitrile precursor, the mechanism involves the deprotonation of the imidazole NH by a base to form an imidazolate anion. This anion is a bidentate nucleophile, with negative charge density on both nitrogen atoms. The subsequent nucleophilic attack on the alkylating agent (e.g., a methyl halide) can occur at either nitrogen. The regiochemical outcome is determined by a combination of electronic and steric factors. The electronic effect of the 5-carbonitrile group, being electron-withdrawing, and the 2-methyl group, being electron-donating, influences the nucleophilicity of the two ring nitrogens. Steric hindrance around the nitrogen atoms also plays a significant role; the less sterically encumbered nitrogen is often favored for alkylation . Computational studies on related nitroimidazole systems have been used to rationalize the observed regioselectivity in alkylation reactions .

For syntheses involving the construction of the imidazole ring, such as those starting from diaminomaleonitrile (DAMN), the mechanism typically involves a series of condensation and cyclization steps. A plausible mechanism for the formation of a 2-substituted-4,5-dicyanoimidazole from DAMN and an aldehyde, catalyzed by a system like ceric ammonium nitrate (CAN) and nitric acid (NA), is proposed to involve the initial condensation of the aldehyde with one of the amino groups of DAMN to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the remaining amino group attacks the imine carbon. The final step is an oxidative aromatization to yield the imidazole ring . The role of the catalyst is to facilitate the oxidation step, leading to the stable aromatic product.

A study on the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides revealed that the reaction mechanism is critically influenced by the presence of a 2-hydroxyaryl moiety. This group facilitates a self-catalyzed hydrogen atom shift, which directs the reaction towards the formation of the imidazole rather than a competing pyrazine product. Computational studies have supported a mechanism involving an intramolecular cyclization followed by a phenol-assisted hydrogen atom shift for aromatization acs.org. This highlights how subtle changes in reactant structure can have a profound impact on the reaction mechanism and, consequently, the regiochemical outcome.

The denitrogenative transformation of 5-amino-1,2,3-triazoles provides another mechanistic pathway to functionalized 1H-imidazoles. This process is thought to proceed through an acid-mediated intramolecular cyclization, followed by the opening of the triazole ring and the formation of a carbene intermediate, which then undergoes insertion reactions mdpi.com.

The following table outlines key mechanistic features of reactions relevant to the synthesis of substituted imidazoles.

| Reaction Type | Key Mechanistic Steps | Factors Influencing Regioselectivity |

| N-Alkylation of 2-substituted imidazoles | Deprotonation to imidazolate anion, Nucleophilic attack on alkylating agent | Electronic effects of ring substituents, Steric hindrance, Nature of base and solvent |

| Cyclocondensation from DAMN and aldehydes | Schiff base formation, Intramolecular cyclization, Oxidative aromatization | Nature of the aldehyde, Catalytic system (e.g., CAN/NA) |

| Cyclization of DAMN-based imines | Intramolecular cyclization, Tautomerization, Aromatization | Presence of directing groups (e.g., 2-hydroxyaryl), Reaction conditions |

| Denitrogenative transformation of 5-amino-1,2,3-triazoles | Intramolecular cyclization, Triazole ring opening, Carbene intermediate formation | Structure of the triazole precursor, Acid catalyst |

Spectroscopic and Structural Elucidation of 1,2 Dimethyl 1h Imidazole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the molecule. For 1,2-dimethyl-1H-imidazole-5-carbonitrile, the expected spectrum would show distinct signals for the protons of the two methyl groups and the lone proton on the imidazole (B134444) ring.

N¹-Methyl Group (N-CH₃): A singlet integrating to three protons. The chemical shift would be influenced by its attachment to the nitrogen atom within the aromatic imidazole ring.

C²-Methyl Group (C-CH₃): Another singlet integrating to three protons. Its chemical shift would differ from the N¹-methyl group due to its attachment to a carbon atom of the imidazole ring.

Imidazole Ring Proton (C⁴-H): A singlet corresponding to the single proton at the C4 position of the imidazole ring. The strong electron-withdrawing effect of the adjacent nitrile group at C5 would likely shift this proton's signal significantly downfield.

Table 3.1.1: Expected ¹H NMR Signals for this compound

| Proton Assignment | Expected Multiplicity | Expected Integration | Anticipated Chemical Shift Range (ppm) |

|---|---|---|---|

| H-4 | Singlet | 1H | Downfield region |

| N¹-CH₃ | Singlet | 3H | Specific to N-alkyl imidazoles |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound would be expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Imidazole Ring Carbons (C2, C4, C5): Three signals corresponding to the carbon atoms of the imidazole ring. The chemical shifts would be indicative of their position within the heterocyclic aromatic system. The C5 carbon, bonded to the nitrile group, would be significantly affected.

Nitrile Carbon (-C≡N): A signal in the characteristic region for nitrile carbons.

Methyl Carbons (N¹-CH₃ and C²-CH₃): Two separate signals for the two methyl group carbons, with their chemical shifts reflecting their different points of attachment to the imidazole ring.

Table 3.1.2: Expected ¹³C NMR Signals for this compound

| Carbon Assignment | Anticipated Chemical Shift Range (ppm) |

|---|---|

| C2 | Characteristic of substituted imidazoles |

| C4 | Characteristic of substituted imidazoles |

| C5 | Influenced by the nitrile group |

| -C≡N | Typical range for nitriles |

| N¹-CH₃ | Typical range for N-methyl groups |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

¹⁵N NMR spectroscopy would be invaluable for probing the nitrogen environments within the molecule. Three distinct nitrogen signals would be expected:

N¹ and N³ of the Imidazole Ring: Two signals corresponding to the two nitrogen atoms in the imidazole ring. Their chemical shifts would provide insight into the electronic structure and tautomeric form of the ring.

Nitrile Nitrogen (-C≡N): A signal characteristic of the nitrogen in a nitrile group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the precise molecular weight of this compound. This would allow for the unambiguous confirmation of its elemental formula, C₆H₇N₃. The high accuracy of this technique helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 3.2.1: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | To be calculated from C₆H₇N₃ |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would provide the retention time of the compound under specific chromatographic conditions and its electron ionization (EI) mass spectrum. The mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern would offer valuable clues about the molecule's structure, likely involving the loss of methyl groups, HCN, or other small neutral molecules.

Table 3.2.2: Anticipated GC-MS Fragmentation Data for this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| 121 | Molecular Ion [M]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds in a mixture. For the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer would be the method of choice. The separation of imidazole derivatives is typically achieved using C18 columns. nih.gov

A suitable mobile phase would consist of a gradient mixture of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The acidic modifier helps to protonate the imidazole nitrogen, leading to better peak shapes. The gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the compound from the column.

Mass spectrometric detection, particularly with electrospray ionization (ESI) in the positive ion mode, is highly sensitive for nitrogen-containing heterocyclic compounds like imidazoles. nih.govnih.gov The protonated molecule, [M+H]⁺, of this compound would be the expected parent ion. Further fragmentation in the mass spectrometer (MS/MS) could be induced to provide structural information. A proposed method for the LC-MS analysis of this compound is summarized in the table below.

| Parameter | Condition |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion | [M+H]⁺ |

| Fragmentation | Collision-Induced Dissociation (CID) for MS/MS |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

The most prominent feature would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected to be observed in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the methyl groups and the imidazole ring would appear around 2900-3100 cm⁻¹. Bending vibrations for the methyl groups and the imidazole ring would be found in the fingerprint region (below 1500 cm⁻¹).

A summary of the expected characteristic IR absorption bands for this compound is presented in the following table, with comparative data from related imidazole derivatives. researchgate.net

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic/Alkyl) | 2900-3100 | Medium |

| C≡N Stretch (Nitrile) | 2220-2260 | Strong |

| C=N Stretch (Imidazole Ring) | 1580-1650 | Medium |

| C=C Stretch (Imidazole Ring) | 1500-1550 | Medium |

| C-H Bend (Methyl) | 1375-1450 | Medium |

| C-N Stretch (Imidazole Ring) | 1100-1200 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit absorption bands in the ultraviolet region corresponding to π→π* transitions of the heterocyclic ring. For this compound, the absorption spectrum is expected to show a maximum (λmax) in the range of 260-290 nm. mdpi.comresearchgate.net The presence of the electron-withdrawing nitrile group conjugated with the imidazole ring may cause a slight red-shift (bathochromic shift) of the absorption maximum compared to unsubstituted 1,2-dimethylimidazole (B154445).

The solvent can influence the position of the absorption maximum. In more polar solvents, a shift in the absorption wavelength may be observed, a phenomenon known as solvatochromism.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all imidazole derivatives are strongly fluorescent, many exhibit fluorescence. nih.govfrontiersin.orgresearchgate.net The emission spectrum of this compound, if fluorescent, would likely show an emission maximum at a longer wavelength than its absorption maximum (Stokes shift). The quantum yield of fluorescence would be dependent on the rigidity of the molecule and the nature of the solvent.

The expected photophysical properties are summarized below:

| Property | Expected Value/Characteristic |

| UV-Vis Absorption | |

| λmax | 260-290 nm |

| Molar Absorptivity (ε) | 10³ - 10⁴ L mol⁻¹ cm⁻¹ |

| Transition | π→π* |

| Fluorescence | |

| Emission λmax | > 300 nm |

| Stokes Shift | Dependent on solvent polarity |

| Quantum Yield | Variable, likely low to moderate |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, we can predict its key structural features based on the analysis of related compounds. nih.govnih.goviucr.orgresearchgate.net

The imidazole ring is expected to be planar. The bond lengths and angles within the ring would be consistent with those of other 1,2-disubstituted imidazoles. The C≡N bond of the nitrile group is expected to be approximately 1.14-1.16 Å in length. The methyl groups will be attached to the N1 and C2 positions of the imidazole ring.

In the solid state, intermolecular interactions such as C-H···N hydrogen bonds and π-π stacking interactions between the imidazole rings are likely to play a significant role in the crystal packing. The nitrile nitrogen is a potential hydrogen bond acceptor.

A table of expected crystallographic parameters and key bond lengths for this compound is provided below, based on data from similar structures.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c ≈ 5-15 Å; β ≈ 90-110° (if monoclinic) |

| Key Bond Lengths | |

| C≡N | 1.14 - 1.16 Å |

| C-C (ring-nitrile) | 1.43 - 1.46 Å |

| N-CH₃ | 1.46 - 1.49 Å |

| C-CH₃ | 1.49 - 1.52 Å |

| Intermolecular Forces | C-H···N hydrogen bonds, π-π stacking |

Computational Chemistry and Theoretical Characterization of 1,2 Dimethyl 1h Imidazole 5 Carbonitrile

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are employed to predict a wide array of molecular properties, including equilibrium geometries, vibrational frequencies, and parameters related to chemical reactivity. For 1,2-dimethyl-1H-imidazole-5-carbonitrile, DFT methods like B3LYP, often paired with basis sets such as 6-311++G, would be suitable for a comprehensive theoretical analysis. nih.gov

The first step in most computational studies is geometry optimization, a process that locates the minimum energy arrangement of atoms, corresponding to the most stable structure of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

The imidazole (B134444) ring is an aromatic, planar heterocycle. The optimization process would confirm the planarity of this core structure. Conformational analysis would primarily focus on the orientation of the two methyl groups and the carbonitrile group relative to the ring. Given the relatively free rotation of methyl groups, calculations would identify the preferred staggered or eclipsed conformations that minimize steric hindrance. The optimized structural parameters for the most stable conformer would then serve as the basis for subsequent calculations of other properties. nih.gov

Table 1: Representative Predicted Geometrical Parameters for this compound (Illustrative) This table presents plausible bond lengths and angles based on DFT calculations of similar imidazole structures. Actual values would require a specific calculation.

| Parameter | Predicted Value |

|---|---|

| N1-C2 Bond Length | ~1.38 Å |

| C4-C5 Bond Length | ~1.37 Å |

| C5-C6 (Cyano) Bond Length | ~1.44 Å |

| C6≡N7 (Cyano) Bond Length | ~1.16 Å |

| N1-C5-C4 Bond Angle | ~107° |

| C4-C5-C6 (Cyano) Bond Angle | ~125° |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions.

For this compound, the HOMO is expected to be primarily localized on the electron-rich imidazole ring. The LUMO's spatial distribution would likely be concentrated around the electron-withdrawing carbonitrile group and extend over the imidazole ring. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound Values are representative for a molecule of this type and would be quantified by specific DFT calculations.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Chemical stability and reactivity |

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. nih.govchemrxiv.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be determined. These predictions are invaluable for assigning signals in experimental spectra and confirming the molecular structure. mdpi.comchemrxiv.org

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the second derivatives of the energy with respect to atomic positions. This analysis yields the vibrational frequencies and their corresponding normal modes. mdpi.com For this compound, characteristic frequencies would include the C≡N stretch of the nitrile group (typically a strong, sharp band), C-H stretching from the methyl groups and the imidazole ring, and various ring stretching and bending modes. nih.govmdpi.com

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of excited states, allowing for the prediction of the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net The primary electronic transitions in this molecule would likely be of the π → π* type, associated with the aromatic imidazole system.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic) | 3100 - 3150 |

| C-H Stretch (Methyl) | 2950 - 3050 |

| C≡N Stretch (Nitrile) | 2220 - 2240 |

| C=C / C=N Ring Stretch | 1450 - 1600 |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. juniperpublishers.com This method provides a quantitative picture of the bonding and electronic interactions within a molecule. acadpubl.eujoaquinbarroso.com

Electrostatic Potential Surface (EPS) Analysis and Charge Distribution

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the molecular surface. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. nih.gov The surface is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, nucleophilic sites) and blue representing regions of positive electrostatic potential (electron-poor, electrophilic sites). researchgate.netresearchgate.net

In this compound, the most negative potential (red/yellow) would be localized around the nitrogen atom of the nitrile group and the N3 atom of the imidazole ring, due to their lone pairs of electrons. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the methyl groups and the C4-H bond, indicating these are sites for potential nucleophilic interaction.

Charge Density Distribution Analysis from Experimental and Theoretical Data

Charge density distribution analysis provides the most detailed insight into the electronic structure and chemical bonding of a molecule in its crystalline state. This is typically achieved by combining high-resolution single-crystal X-ray diffraction experiments with theoretical multipole models, such as the Hansen-Coppens model. nih.govresearchgate.net

This analysis allows for the precise quantification of the electron density at any point in the crystal, revealing the nature of covalent bonds, lone pairs, and intermolecular interactions. amu.edu.pl By applying Bader's theory of "Atoms in Molecules" (AIM) to the charge density, one can determine atomic charges, bond critical points, and characterize weak interactions like C-H···N hydrogen bonds that dictate the crystal packing. amu.edu.placs.org While experimental data for this compound is not available in the searched results, studies on the related compound 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile demonstrate that this technique can reveal subtle electrostatic interactions, such as those between antiparallel C≡N groups, which significantly influence the crystal structure. nih.govresearchgate.net

Reactivity Descriptors (Global and Local) from Quantum Chemical Calculations

The reactivity of a chemical species can be quantitatively described using a set of descriptors derived from quantum chemical calculations, primarily within the framework of Density Functional Theory (DFT). These descriptors are categorized as either global, which describe the reactivity of the molecule as a whole, or local, which pinpoint the most reactive sites within the molecule.

Global Reactivity Descriptors provide a general overview of a molecule's reactivity. Key global descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is less reactive.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. Softer molecules are generally more reactive.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index points to a stronger electrophile.

For this compound, the determination of these values would require specific DFT calculations, which have not been reported.

Local Reactivity Descriptors are crucial for predicting the regioselectivity of chemical reactions. These include:

Fukui Functions (f(r)): Identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Dual Descriptor (Δf(r)): Provides a more refined picture of reactivity by simultaneously considering both the electron-donating and electron-accepting capabilities of different atomic sites.

Without dedicated computational studies on this compound, the specific values for these local descriptors cannot be provided.

Interactive Data Table: Illustrative Global Reactivity Descriptors for Imidazole Derivatives

The following table is for illustrative purposes only and does not represent data for this compound. It showcases how such data would typically be presented.

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

| Imidazole | -3.5 | 6.8 | 0.147 | 0.90 |

| 1-Methylimidazole | -3.3 | 6.5 | 0.154 | 0.84 |

| 2-Methylimidazole | -3.4 | 6.6 | 0.152 | 0.87 |

Thermochemical and Thermodynamic Studies of Reaction Paths and Compound Stability

Thermochemical and thermodynamic studies are essential for understanding the stability of a compound and the feasibility of its reaction pathways. These studies typically involve the calculation of key thermodynamic quantities:

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of the compound's intrinsic stability.

Gibbs Free Energy of Formation (ΔGf°): Indicates the spontaneity of the formation of a compound from its elements. A negative value signifies a spontaneous process.

Entropy (S°): A measure of the disorder or randomness of a system.

Reaction Enthalpies (ΔHrxn°) and Gibbs Free Energies of Reaction (ΔGrxn°): These values determine whether a particular reaction is exothermic/endothermic and spontaneous/non-spontaneous, respectively. By mapping these values for various potential reaction pathways, the most likely mechanisms can be identified.

The stability of this compound and the energetics of its potential reactions remain to be computationally explored and reported in the scientific literature.

Interactive Data Table: Illustrative Thermodynamic Data for Imidazole Derivatives

The following table is for illustrative purposes only and does not represent data for this compound. It showcases how such data would typically be presented.

| Compound | Enthalpy of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Entropy (S°) (J/mol·K) |

| Imidazole | 49.8 | 123.4 | 236.8 |

| 1-Methylimidazole | 62.3 | 158.2 | 275.1 |

| 2-Methylimidazole | 35.1 | 130.5 | 278.3 |

Chemical Transformations and Derivatization Strategies of 1,2 Dimethyl 1h Imidazole 5 Carbonitrile

Utilization of 1,2-Dimethyl-1H-imidazole-5-carbonitrile as a Chemical Building Block in Organic Synthesis

The strategic placement of two methyl groups and a carbonitrile function on the imidazole (B134444) ring makes this compound a valuable precursor in synthetic chemistry. Imidazole derivatives are recognized as important pharmacophores and are integral to the synthesis of a wide range of bioactive molecules and functional materials. beilstein-journals.orgnih.gov The presence of distinct functional groups on this specific molecule—a nucleophilic imidazole core, an electrophilic nitrile carbon, and potentially reactive methyl and ring protons—offers multiple avenues for constructing more complex molecular architectures.

The utility of a building block is largely defined by the compatibility of its functional groups with various reaction conditions. The 1,2-dimethyl-1H-imidazole core is generally robust. Research on a closely related compound, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, has shown that the 1,2-dimethylated imidazole ring remains stable during reactions involving strong reducing agents like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) and subsequent reactions with carbonyl compounds at temperatures ranging from -20 °C to 80 °C. nih.gov This suggests that the core of this compound would be compatible with a range of nucleophilic and electrophilic reactions.

The carbonitrile group is stable under neutral and mildly acidic or basic conditions, allowing for transformations elsewhere on the molecule. However, it is susceptible to hydrolysis under strongly acidic or basic conditions and can be reduced by potent hydride reagents. libretexts.orglibretexts.org The C-H bond at the 4-position is the most likely site for electrophilic substitution or deprotonation, as the other ring positions are substituted. youtube.com

Table 1: Predicted Functional Group Compatibility in this compound

| Functional Group | Potentially Compatible Conditions | Potentially Incompatible Conditions |

| Imidazole Ring | Catalytic hydrogenation (mild), organometallic reactions (e.g., TDAE-mediated), cross-coupling. nih.gov | Strong oxidizing agents, certain electrophilic substitutions without directing groups. |

| N-Methyl Groups | Most standard organic transformations. | Strong radical initiators, harsh oxidation. |

| Carbonitrile (C≡N) | Wittig reactions, Mitsunobu reactions, Suzuki coupling (on other parts of the molecule). | Strong acid/base hydrolysis, potent reducing agents (e.g., LiAlH₄). libretexts.orglibretexts.org |

| C4-H Bond | Electrophilic substitution (e.g., halogenation, nitration), metalation-alkylation. youtube.com | Non-selective radical reactions. |

Further derivatization of this compound can be achieved by targeting the C-4 position of the imidazole ring, the only unsubstituted carbon. General strategies for imidazole functionalization are well-established and can be adapted for this specific molecule. nih.gov

One common approach is direct electrophilic substitution. Halogenation, nitration, and acylation can potentially be directed to the C-4 position. youtube.com Another powerful strategy involves metalation. The C-4 proton could be abstracted by a strong base, such as an organolithium reagent, to generate a nucleophilic intermediate that can then react with a variety of electrophiles, allowing for the introduction of alkyl, aryl, or silyl (B83357) groups. youtube.com

Functionalization can also be achieved through N-oxide formation. The nitrogen atom at the 3-position can be oxidized to an N-oxide, which activates the imidazole ring for various transformations, including nucleophilic substitution and cycloaddition reactions. beilstein-journals.org This strategy provides an alternative route to introduce functionality onto the heterocyclic core.

Reactions Involving the Carbonitrile Group of this compound

The carbonitrile (nitrile) group is a highly versatile functional group that can be converted into a range of other functionalities. Its chemistry is central to the synthetic utility of this compound.

The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.org This makes it susceptible to attack by a wide variety of nucleophiles. The initial addition of a nucleophile to the nitrile results in the formation of an imine anion intermediate, which can then be protonated or undergo further reaction. libretexts.org

Common nucleophiles that react with nitriles include:

Hydride reagents (e.g., from LiAlH₄), leading to reduction. libretexts.org

Organometallic reagents (e.g., Grignard or organolithium reagents), which add an organic substituent and, after hydrolysis, yield ketones. chemistrysteps.com

Water or hydroxide (B78521) ions , leading to hydrolysis to form amides and carboxylic acids. libretexts.org

The reactivity of the nitrile is influenced by the electronic nature of the imidazole ring. As an electron-rich heterocycle, the imidazole ring may slightly decrease the electrophilicity of the nitrile carbon compared to nitriles attached to strongly electron-withdrawing groups.

The conversion of the nitrile group into other key functional groups is a cornerstone of its synthetic utility.

Hydrolysis to Carboxylic Acids and Amides: Nitriles can be hydrolyzed under either acidic or basic aqueous conditions. The reaction proceeds through an amide intermediate. chemistrysteps.com Harsh conditions, such as heating in strong acid or base, will typically drive the reaction to completion to form the corresponding carboxylic acid, 1,2-dimethyl-1H-imidazole-5-carboxylic acid. It is possible, under carefully controlled milder conditions, to isolate the intermediate 1,2-dimethyl-1H-imidazole-5-carboxamide. libretexts.org

Reduction to Amines: The most common method for converting nitriles to primary amines is reduction. Potent hydride donors, such as lithium aluminum hydride (LiAlH₄), are highly effective for this transformation, yielding (1,2-dimethyl-1H-imidazol-5-yl)methanamine after an aqueous workup. libretexts.orgchemguide.co.uk Catalytic hydrogenation using hydrogen gas over a metal catalyst (e.g., palladium, platinum, or nickel) is another viable method. chemguide.co.uk

Table 2: Common Derivatizations of the Carbonitrile Group

| Starting Material | Reagent(s) | Product Functional Group | Product Name |

| This compound | H₃O⁺, Δ or OH⁻, H₂O, Δ | Carboxylic Acid | 1,2-Dimethyl-1H-imidazole-5-carboxylic acid |

| This compound | H₂O₂, base (mild conditions) | Amide | 1,2-Dimethyl-1H-imidazole-5-carboxamide |

| This compound | 1. LiAlH₄, Et₂O; 2. H₂O | Primary Amine | (1,2-Dimethyl-1H-imidazol-5-yl)methanamine |

| This compound | H₂, Pd/C or PtO₂ | Primary Amine | (1,2-Dimethyl-1H-imidazol-5-yl)methanamine |

| This compound | 1. R-MgBr; 2. H₃O⁺ | Ketone | (1,2-Dimethyl-1H-imidazol-5-yl)(R)methanone |

Cycloaddition Reactions and Fused Heterocyclic System Formation

Imidazolecarbonitriles are valuable precursors for the construction of fused heterocyclic systems, most notably purines. rsc.org Purines, which consist of a pyrimidine (B1678525) ring fused to an imidazole ring, are fundamental components of nucleic acids and other biologically important molecules. researchgate.net

Studies on related 5-amino-1H-imidazole-4-carbonitrile derivatives have demonstrated that these compounds can undergo annulation reactions with simple C-1 donor reagents to form the purine (B94841) skeleton. rsc.org For instance, reaction with formic acid, urea, or guanidine (B92328) can close the pyrimidine ring onto the imidazole core. rsc.org This strategy is a key step in both chemical synthesis and proposed prebiotic pathways to purine nucleotides. acs.org

While direct examples involving this compound in cycloaddition reactions are not prevalent, its structural similarity to purine precursors suggests its potential in analogous transformations. The nitrile group and the adjacent C-4 position of the imidazole ring could participate in cyclization reactions with appropriate binucleophilic or 1,3-dipolar reagents to construct novel fused systems. For example, a reaction could be envisioned where the C-4 position is first functionalized with an amino group, creating a direct analogue of known purine precursors, which could then be cyclized to form a substituted purine derivative. rsc.orgresearchgate.net

Role of 1,2 Dimethyl 1h Imidazole 5 Carbonitrile and Its Analogs in Catalysis and Materials Science

Precursor in the Development and Synthesis of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, known for their low vapor pressure, high thermal stability, and tunable physicochemical properties. Imidazolium-based ILs are among the most extensively studied classes due to their synthetic accessibility and stability.

The synthesis of imidazolium (B1220033) ionic liquids from 1,2-dimethyl-1H-imidazole-5-carbonitrile follows a fundamental chemical transformation known as quaternization. This reaction involves the alkylation of the sp2-hybridized nitrogen atom (N3) of the imidazole (B134444) ring. The lone pair of electrons on this nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, such as an alkyl halide. This process results in the formation of a stable, positively charged 1,2-dimethyl-3-alkyl-5-cyanoimidazolium cation.

The general synthetic route can be summarized as follows:

Starting Material: this compound

Reactant: An alkylating agent (e.g., alkyl halide, R-X)

Reaction: Nucleophilic substitution (Quaternization)

Product: 1,2-dimethyl-3-alkyl-5-cyanoimidazolium halide salt

For instance, reacting 1,2-dimethylimidazole (B154445) with 1-bromohexadecane (B154569) produces 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide, an imidazolium-based ionic liquid. nih.gov The reaction typically proceeds by mixing the imidazole derivative with the alkylating agent in a suitable solvent like acetonitrile (B52724) and heating the mixture for an extended period. nih.gov The resulting ionic liquid can then undergo anion exchange reactions to introduce different anions (e.g., tetrafluoroborate, hexafluorophosphate), which allows for the fine-tuning of its properties such as viscosity, miscibility, and electrochemical window. rsc.orgnih.gov

The properties of the final ionic liquid are highly dependent on the nature of both the cation and the anion. The substituents on the imidazolium ring, such as the methyl groups and the electron-withdrawing cyano group in this compound, play a crucial role in determining the cation's size, shape, and charge distribution, which in turn influences the physical and chemical characteristics of the resulting IL. nih.gov

Table 1: Synthesis of Imidazolium-Based Ionic Liquids

| Imidazole Precursor | Alkylating Agent | Resulting Cation | Typical Anion |

|---|---|---|---|

| 1,2-Dimethylimidazole | 1-Bromohexadecane | 3-Hexadecyl-1,2-dimethyl-1H-imidazol-3-ium | Bromide (Br⁻) |

| 1-Methylimidazole | Benzyl Chloride | 1-Benzyl-3-methylimidazolium | Chloride (Cl⁻) |

| This compound | Alkyl Halide (R-X) | 1,2-Dimethyl-3-alkyl-5-cyanoimidazolium | Halide (X⁻) |

Application as a Ligand in Coordination Chemistry

Imidazole and its derivatives are prominent ligands in coordination chemistry, capable of binding to a wide range of metal ions to form stable complexes. wikipedia.orgresearchgate.net The coordinating ability stems from the lone pair of electrons on the imine nitrogen atom (N3) of the imidazole ring, which acts as a pure sigma-donor. wikipedia.org

Imidazole ligands can form complexes with various geometries depending on the metal ion and steric factors. For example, octahedral complexes are common with ions like Fe²⁺, Co²⁺, and Ni²⁺, while tetrahedral or square planar geometries can also be observed. wikipedia.org The coordination of imidazole-based ligands is fundamental to the structure of many biologically important molecules, such as histidine in metalloproteins, and serves as a model for these systems. wikipedia.org

Table 2: Coordination Properties of Imidazole-Based Ligands

| Property | Description | Relevance to this compound |

|---|---|---|

| Coordination Site | The imine nitrogen (N3) with its lone pair of electrons. wikipedia.orgaip.org | N1 is blocked by a methyl group, so coordination occurs exclusively at N3. |

| Ligand Type | Pure sigma-donor, classified as a hard ligand in HSAB theory. wikipedia.org | The electronic nature is modulated by methyl (donating) and cyano (withdrawing) groups. |

| Typical Geometries | Octahedral, tetrahedral, and square planar complexes are known. wikipedia.org | The specific geometry would depend on the metal center and reaction conditions. |

Function as a Nucleophilic Catalyst or Catalyst Component

The utility of imidazole and its derivatives extends to the realm of catalysis, where they can function as potent nucleophilic catalysts. The catalytic activity is centered on the N3 nitrogen, whose lone pair of electrons can initiate a variety of chemical transformations. This nucleophilicity allows the imidazole to act as a catalyst in reactions such as acyl transfer and other nucleophilic substitution reactions. nih.gov

While specific studies detailing this compound as a standalone nucleophilic catalyst are not prevalent, its structural features are indicative of potential catalytic activity. The electron-donating methyl groups enhance the nucleophilicity of the N3 atom, a desirable trait for a nucleophilic catalyst. Imidazole derivatives have been shown to be effective catalysts or additives in reactions like the Morita–Baylis–Hillman (MBH) reaction and nucleophilic allylic substitutions. beilstein-journals.org

Furthermore, ionic liquids derived from imidazolium cations are widely used as catalysts or as dual solvent-catalysts in organic synthesis. doi.orgresearchgate.net These ILs can act as Brønsted or Lewis acids, depending on their composition, and have been employed in the synthesis of complex heterocyclic structures like tetrasubstituted imidazoles. doi.orgrsc.org Therefore, this compound serves as a precursor to these catalytically active ionic liquids. The resulting imidazolium salt can also be a precursor for N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts, by deprotonation at the C2 position if it were not substituted. However, with a methyl group at C2, this specific pathway to a conventional NHC is blocked, highlighting the importance of the substitution pattern.

Contribution to the Synthesis of Advanced Functional Materials

The structural rigidity, coordination capability, and potential for functionalization make imidazole derivatives like this compound valuable building blocks for advanced functional materials. mdpi.comnih.gov

One of the most significant applications is in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.netnih.gov Imidazole-based ligands are frequently used to create MOFs with high stability and tailored functionalities. researchgate.netrsc.org A specific subclass, known as Zeolitic Imidazolate Frameworks (ZIFs), utilizes imidazolate linkers to mimic the structure of zeolites, resulting in materials with exceptional thermal and chemical stability. researchgate.net The N3 atom of the imidazole ring coordinates to the metal center, and after deprotonation of the N1-H (in unsubstituted imidazoles), this nitrogen can also coordinate, forming a bridge between metal centers. For this compound, its primary role would be as a monodentate ligand within a larger MOF structure or as a functional component within the pores.

Imidazole-functionalized MOFs have shown promise in applications such as gas storage, separation, and proton conduction. nih.govrsc.org For instance, incorporating imidazole molecules into the pores of an Fe-MOF has been shown to enhance proton conductivity by nearly two orders of magnitude. nih.gov Furthermore, ionic liquids derived from this compound can be used as electrolytes in electrochemical devices or as agents to create functional composites and membranes.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Imidazole (B134444) Carbonitriles

The synthesis of imidazole derivatives is a well-established field, but the focus is shifting towards greener, more efficient, and economically viable methods. numberanalytics.comresearchgate.net Future research will likely concentrate on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste. ijcce.ac.ir

Key areas of development include:

Catalytic Systems: The use of novel catalysts is a primary frontier. Research into heterogeneous catalysts, such as chromium(III) oxide (Cr₂O₃) nanoparticles, offers advantages like operational simplicity, high yields, and easy catalyst recovery. researchgate.net The application of versatile and eco-friendly oxidant catalysts, like ceric ammonium (B1175870) nitrate (B79036) (CAN) in combination with nitric acid (HNO₃), has shown promise for the one-pot synthesis of dicyano imidazoles and could be adapted for related structures. ijcce.ac.ir

Microwave-Assisted Synthesis: Microwave irradiation has been identified as a powerful tool for accelerating organic reactions. researchgate.net Its application in multicomponent reactions to build the imidazole scaffold can dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry. researchgate.netresearchgate.net

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine multiple synthetic steps into a single operation without isolating intermediates, thus saving time, solvents, and energy. researchgate.net Future methodologies will likely focus on designing novel MCRs that utilize readily available starting materials, including various nitriles, to construct highly substituted imidazole carbonitriles in a single, atom-economical step. nih.gov

Table 1: Comparison of Synthetic Methodologies for Imidazole Carbonitriles

| Methodology | Key Features | Potential Advantages |

|---|---|---|

| Novel Catalysis | Use of heterogeneous or eco-friendly catalysts (e.g., nanoparticles, CAN). ijcce.ac.irresearchgate.net | Reusability of catalyst, milder reaction conditions, reduced waste. |

| Microwave-Assisted | Application of microwave energy to accelerate reactions. researchgate.netresearchgate.net | Drastically reduced reaction times, improved energy efficiency. |

| Multicomponent Reactions | Combining three or more reactants in a single pot. researchgate.netnih.gov | High atom economy, operational simplicity, rapid library generation. |

Advanced Spectroscopic Techniques for Elucidation of Dynamic Processes and Reaction Intermediates

While standard spectroscopic methods like NMR and mass spectrometry are routine for final product characterization, future research will employ more advanced techniques to study the intricate details of reaction mechanisms and the transient species involved. mdpi.comnist.gov

In-situ Spectroscopy: The use of in-situ IR and NMR spectroscopy will be critical for monitoring reaction progress in real-time. This allows for the direct observation of reaction intermediates, providing invaluable data for mechanistic elucidation and reaction optimization.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of novel compounds and intermediates. mdpi.com Techniques like electrospray ionization (ESI) can be used to gently ionize and detect transient species from a reaction mixture.

Surface-Specific Spectroscopy: For applications involving interfaces, such as in catalysis or ionic liquids, advanced techniques like Sum Frequency Generation (SFG) spectroscopy are emerging. SFG can provide detailed information on the molecular orientation and arrangement of molecules at a gas-liquid interface, as demonstrated in studies of ionic liquids containing cyano-functionalized anions. rsc.org This could be instrumental in understanding the behavior of imidazole carbonitriles in these contexts.

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of these molecules and their complexes. acs.org This is particularly important for understanding intermolecular interactions, which govern their properties in advanced materials.

Integration of Machine Learning and Artificial Intelligence for Predicting Reactivity, Synthesis, and Properties

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For imidazole carbonitriles, these computational tools can accelerate discovery and development cycles significantly.

Predictive Modeling: ML algorithms can be trained on existing chemical reaction data to predict the outcome and yield of new synthetic routes. This can help researchers prioritize experiments, saving time and resources.

Reactivity Prediction: By analyzing molecular descriptors, ML models can predict the reactivity of different sites on the imidazole ring. This is crucial for designing selective chemical transformations and understanding complex structure-reactivity relationships.

Property Prediction: AI can be used to forecast the physicochemical properties (e.g., solubility, melting point) and even potential applications of novel, yet-to-be-synthesized imidazole carbonitrile derivatives. This allows for the in silico design of molecules with desired characteristics for specific applications, such as task-specific ionic liquids or ligands for metal-organic frameworks.

Exploration of Complex Structure-Reactivity Relationships in Novel Chemical Transformations of Imidazole Carbonitriles

A deep understanding of how the molecular structure of 1,2-dimethyl-1H-imidazole-5-carbonitrile dictates its chemical behavior is fundamental. The interplay between the aromatic imidazole core and its substituents—the two methyl groups and the electron-withdrawing nitrile group—governs its reactivity.

The imidazole ring itself is aromatic and amphoteric, capable of acting as both a weak base and a very weak acid. uobasrah.edu.iqnih.gov The N-1 methyl group prevents it from acting as a hydrogen bond donor, which influences its intermolecular interactions. researchgate.net The electron-donating methyl group at the C-2 position and the electron-withdrawing nitrile group at the C-5 position create a specific electronic profile. Future research will focus on leveraging this unique electronic and steric environment to achieve novel chemical transformations. This includes exploring its participation in cycloaddition reactions, metal-catalyzed cross-coupling reactions at the C-4 position, and transformations of the nitrile group into other functional moieties.

Unconventional Applications in Emerging Chemical Technologies and Fundamental Chemical Research

While imidazole derivatives are widely explored in medicinal chemistry, future research on this compound and related compounds is expected to branch into more unconventional areas of materials science and fundamental chemistry. numberanalytics.comuobasrah.edu.iq

Task-Specific Ionic Liquids (TSILs): The nitrile group is a valuable functionality for incorporation into ionic liquids. epfl.ch Imidazolium (B1220033) salts featuring a nitrile group on the alkyl side chain have been synthesized to act as both a solvent and a ligand, proving highly effective in stabilizing palladium nanoparticle catalysts for hydrogenation and C-C coupling reactions. acs.orgepfl.ch This dual role opens avenues for creating highly efficient catalytic systems with excellent catalyst retention. psu.edu

Coordination Chemistry and MOFs: Imidazole and its derivatives are excellent ligands for constructing coordination complexes and metal-organic frameworks (MOFs). researchgate.netrsc.orgwikipedia.org The nitrile group can also participate in coordination with metal centers, making imidazole carbonitriles versatile building blocks for novel supramolecular structures with tailored properties for gas storage, separation, or catalysis. researchgate.net

Advanced Materials: Imidazole-based compounds are being investigated for the creation of sustainable materials, such as thermally stable polymers with high ionic conductivity. numberanalytics.com Furthermore, related benzimidazo[1,2-a]pyrimidine-carbonitrile structures have been shown to exhibit interesting photophysical properties, including aggregation-induced emission (AIE) and mechanochromism, suggesting potential applications in sensors and smart materials. nih.gov

Environmental Applications: Functionalized imidazoles are being explored for environmental remediation, including the capture of heavy metals and carbon dioxide. numberanalytics.comacs.org The specific properties of imidazole carbonitriles could be harnessed to design materials for selective CO₂ capture.

Table 2: Emerging Applications of Imidazole Carbonitriles

| Application Area | Description | Key Functional Role of Imidazole Carbonitrile |

|---|---|---|

| Ionic Liquids | Serve as precursors to cations or anions in "designer solvents". rsc.orgacs.org | The nitrile group acts as a coordinating site for metal catalysts. epfl.ch |

| Coordination Chemistry | Act as ligands to build metal-organic frameworks (MOFs) and complexes. researchgate.netrsc.org | Both the imidazole ring nitrogen and the nitrile group can bind to metal centers. |

| Advanced Materials | Used as monomers for polymers or as components in fluorescent materials. numberanalytics.comnih.gov | Provides thermal stability, ionic conductivity, and unique photophysical properties. |

| Catalysis | Can be used as nucleophilic catalysts or as ligands in catalytic systems. researchgate.netyoutube.com | The imidazole core acts as a catalyst, while the nitrile can stabilize catalytic nanoparticles. |

Q & A

Q. Q1. What are the recommended synthetic routes for 1,2-dimethyl-1H-imidazole-5-carbonitrile, and how can reaction conditions be optimized?

A1. The compound can be synthesized via nucleophilic substitution or multi-component reactions. For example, a related imidazole derivative was prepared by reacting 1H-indole-5-carbonitrile with 5-(chloromethyl)-1-methyl-1H-imidazole using NaH as a base in anhydrous dimethylformamide (DMF) at 0°C for 18 hours. Purification via column chromatography (1% MeOH, 1% Et3N, 98% DCM) yields crystalline products . Multi-component reactions involving aldehydes, amines, and nitriles (e.g., Ethyl 4-nitro-1H-imidazole-5-carboxylate synthesis) can also be adapted by substituting reagents to introduce methyl and cyano groups .

Q. Q2. How should researchers characterize the structural purity of this compound?

A2. Use a combination of spectroscopic and crystallographic methods:

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to confirm substituent positions (e.g., methyl groups at N1 and C2, cyano at C5). Typical shifts for imidazole protons range δ 7.0–8.0 ppm .

- IR : Identify the C≡N stretch near 2200–2250 cm<sup>−1</sup> .

- X-ray crystallography : Refinement via SHELXL (part of the SHELX suite) is recommended for resolving bond lengths and angles, especially for verifying steric effects from methyl groups .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve contradictions in proposed structures of derivatives?

A3. Contradictions often arise from ambiguous NMR/IR data. For example, SHELXL can refine high-resolution X-ray data to distinguish between positional isomers (e.g., methyl at N1 vs. C3). Iterative refinement cycles and validation tools (e.g., R-factors, electron density maps) ensure accuracy. A case study using SHELXPRO for a benzimidazole derivative resolved misassignments in cyano group placement .

Q. Q4. What methodological strategies are effective for synthesizing analogs with enhanced bioactivity?

A4. Focus on regioselective modifications:

- Substituent introduction : Replace the cyano group with carboxylic acids or hydrazides via hydrolysis (e.g., 1-Methyl-1H-imidazole-5-carboxylic acid synthesis at 247–248°C) .

- Multi-step protocols : Use ethyl 4-nitro-imidazole-5-carboxylate as a precursor, reducing nitro to amino groups before cyanidation .

- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) can add aryl/heteroaryl groups to the imidazole core .

Q. Q5. How should researchers address discrepancies in spectroscopic data during structural elucidation?

A5. Apply iterative triangulation:

Reproduce experiments : Confirm NMR/IR under standardized conditions (e.g., DMSO-d6 for solubility) .

Compare with analogs : Cross-reference with databases (e.g., CAS RN 1243280-30-9 for 4-amino derivatives) .

Computational validation : Use DFT calculations to predict spectra and match experimental peaks .

Methodological Challenges

Q. Q6. What are the pitfalls in optimizing yield for this compound synthesis?

A6. Key challenges include:

- Side reactions : Methyl group migration during high-temperature steps. Mitigate by using low temps (0–5°C) and aprotic solvents (DMF, THF) .

- Purification : Column chromatography with Et3N suppresses tailing caused by polar cyano groups .

- Scale-up : Batch processes >10g may require flow chemistry to maintain reaction control .

Q. Q7. How can researchers validate the electronic effects of substituents on the imidazole ring?

A7. Combine experimental and computational approaches:

- Electrochemical analysis : Cyclic voltammetry to measure redox potentials influenced by electron-withdrawing (cyano) vs. donating (methyl) groups.

- Hammett constants : Correlate substituent σ values with reaction rates (e.g., nitration or halogenation) .

- DFT modeling : Simulate charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO-LUMO gaps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products